2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide features a pyrazine ring substituted with a 3,5-dimethylphenyl group and a sulfanyl-acetamide chain linked to a para-isopropylphenyl moiety.
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15(2)18-5-7-19(8-6-18)25-21(27)14-29-22-23(28)26(10-9-24-22)20-12-16(3)11-17(4)13-20/h5-13,15H,14H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVUGAAAVBMGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of F3165-1655 is currently unknown. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or altering its structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F3165-1655. These factors could include pH levels, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
The compound 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel synthetic derivative with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant studies that underline its pharmacological significance.
Chemical Structure and Properties
The compound's chemical structure includes a dihydropyrazine core linked to a sulfanyl group and substituted phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 372.49 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may modulate the activity of specific proteins involved in inflammation and cell proliferation, potentially influencing pathways such as NF-κB activation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to reduced inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, modifying downstream signaling cascades.
Biological Activity
Recent studies have demonstrated the compound's potential in various biological assays:
- Anti-inflammatory Effects : In vitro assays showed that the compound significantly inhibited the production of pro-inflammatory cytokines in human monocytic cells stimulated with lipopolysaccharide (LPS) .
- Anticancer Properties : Preliminary findings suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways .
- Immunomodulatory Effects : The compound has been shown to enhance immune responses in murine models, indicating potential as an immunotherapeutic agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammation : A study involving THP-1 cells demonstrated that treatment with the compound led to a significant decrease in TNF-alpha levels after LPS stimulation, suggesting its role as an anti-inflammatory agent .
- Cancer Cell Line Study : In experiments with breast cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Data Tables
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 3,5-dimethylphenyl and isopropylphenyl groups distinguish it from analogs with simpler substituents. For instance:
- Compound 13a (): Contains a 4-methylphenyl hydrazinylidene group and a sulfamoylphenyl acetamide. Its melting point (288°C) and high yield (94%) reflect the stabilizing effects of the methyl group and sulfonamide moiety .
- Compound 13b (): Features a 4-methoxyphenyl group, resulting in a slightly lower melting point (274°C) due to increased polarity from the methoxy substituent .
However, steric hindrance could reduce solubility in polar solvents.
Table 1: Substituent Impact on Melting Points and Yields
Heterocyclic Core Modifications
The dihydropyrazine ring in the target compound differs from pyrazole, benzothiazine, or pyrazolo-pyrimidine cores in analogs:
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl groups.
- Compound from : Features a pyrazolo[4,3-c][1,2]benzothiazine ring with a fluorobenzyl group. The fused benzothiazine system may confer rigidity, influencing conformational stability .
Functional Group Interactions
- Sulfanyl vs. Sulfonamide : The target compound’s sulfanyl group (–S–) contrasts with sulfonamide (–SO₂–NH–) groups in compounds like 13a–b (). Sulfanyl groups are less polar but may participate in hydrophobic interactions or metal coordination .
- Acetamide Linkage : The N-(isopropylphenyl)acetamide group is structurally similar to Example 53’s fluorobenzamide (). Both groups can engage in hydrogen bonding via the amide carbonyl, but the isopropyl group may introduce steric effects absent in fluorinated analogs .
Table 2: Key Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
